N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide is an organic compound characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and 4-cyanomethylbenzylamine.
Formation of Intermediate: The initial step involves the condensation of 4-ethylbenzaldehyde with 4-cyanomethylbenzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: Finally, the amine is reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenyl rings provide hydrophobic interactions, stabilizing the compound within the target site. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide
- N-[4-(cyanomethyl)phenyl]-3-(4-isopropylphenyl)propanamide
- N-[4-(cyanomethyl)phenyl]-3-(4-tert-butylphenyl)propanamide
Comparison: N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with different alkyl substituents, this compound may exhibit distinct biological activity and binding characteristics, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-15-3-5-16(6-4-15)9-12-19(22)21-18-10-7-17(8-11-18)13-14-20/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYASWSHOWFVCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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